molecular formula C7H9NOS B3178511 2-Propylthiazole-5-carbaldehyde CAS No. 60587-86-2

2-Propylthiazole-5-carbaldehyde

Cat. No.: B3178511
CAS No.: 60587-86-2
M. Wt: 155.22 g/mol
InChI Key: SECWQIPPIPOHSZ-UHFFFAOYSA-N
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Description

2-Propylthiazole-5-carbaldehyde is a chemical compound belonging to the thiazole family. The molecular formula of this compound is C7H9NOS, and it has a molecular weight of 155.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylthiazole-5-carbaldehyde typically involves the condensation reaction of appropriate thiazole derivatives with aldehyde precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require the use of catalysts such as palladium or phosphorus pentasulfide (P4S10) to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Propylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of 2-Propylthiazole-5-carboxylic acid.

    Reduction: Formation of 2-Propylthiazole-5-methanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic applications in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Propylthiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-Propylthiazole-5-carbaldehyde can be compared with other thiazole derivatives, such as:

  • 2-Methylthiazole-5-carbaldehyde
  • 2-Ethylthiazole-5-carbaldehyde
  • 2-Butylthiazole-5-carbaldehyde

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific propyl group, which may confer distinct properties compared to other thiazole derivatives .

Properties

IUPAC Name

2-propyl-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-3-7-8-4-6(5-9)10-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECWQIPPIPOHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 21 g of 2-propyl-5-hydroxymethyl-thiazole, 1000 ml of benzene and 100 g of manganese dioxide was stirred at room temperature for 3 hours and after the addition of another 40 g of manganese dioxide, the mixture was stirred for 2 hours at room temperature. Another 20 g of manganese dioxide were added to the reaction mixture which was then stirred for 16 hours at room temperature and was filtered. The filter was washed with methylene chloride and the filtrate was evaporated to dryness under reduced pressure to obtain 18.5 g of 2-propyl-5-thiazolecarboxaldehyde.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 g of manganese dioxide were added to 21 g of 2-propyl-5-thiazole-methanol in 1000 ml of benzene and the mixture was stirred for 3 hours at room temperature. 40 g of manganese dioxide were added and the mixture was stirred at room temperature for 2 hours after which another 20 g of managanese dioxide was added. The mixture was stirred for 16 hours at room temperature and was filtered and the filter was washed with methylene chloride. The filtrate was evaporated to dryness under reduced pressure to obtain 18.5 g of 2-propyl-5-thiazolecarboxaldehyde.
[Compound]
Name
dioxide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
catalyst
Reaction Step Two
Quantity
40 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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